molecular formula C8H6N2O4S B1216199 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid CAS No. 57864-78-5

2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid

Cat. No.: B1216199
CAS No.: 57864-78-5
M. Wt: 226.21 g/mol
InChI Key: AIARBUCVYFXSIS-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenesulfonamide with carbon disulfide and subsequent oxidation. The reaction conditions often involve the use of strong bases such as sodium hydroxide and oxidizing agents like hydrogen peroxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitrogen-sulfur bond, resulting in the cleavage of the thiadiazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring, influenced by the electron-withdrawing effects of the sulfonamide and carboxylic acid groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated derivatives, substituted amines and thiols.

Scientific Research Applications

2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating conditions such as hypertension and diabetes due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

    Chlorothiazide: A diuretic used to treat hypertension, shares the benzothiadiazine core structure.

    Hydrochlorothiazide: Another diuretic with similar applications, differing in the presence of additional substituents.

    Benzthiazide: Used for its diuretic properties, structurally related but with variations in the substituent groups.

Uniqueness: 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its reactivity and potential for forming derivatives with diverse biological activities. This structural feature distinguishes it from other benzothiadiazine derivatives and contributes to its versatility in scientific research and industrial applications.

Properties

IUPAC Name

1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4S/c11-8(12)7-9-5-3-1-2-4-6(5)15(13,14)10-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIARBUCVYFXSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206576
Record name 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57864-78-5
Record name 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057864785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid
Reactant of Route 2
2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid
Reactant of Route 3
2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid
Reactant of Route 4
2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid
Reactant of Route 5
2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid
Reactant of Route 6
2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid

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